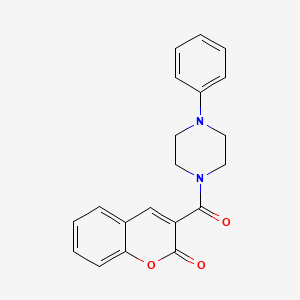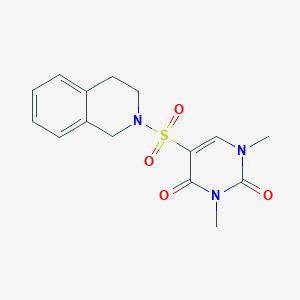
5-(1-Benzylazetidin-3-yl)-3-(pyrimidin-2-yl)-1,2,4-oxadiazole oxalate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-(1-Benzylazetidin-3-yl)-3-(pyrimidin-2-yl)-1,2,4-oxadiazole oxalate, also known as BPO, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. The compound is synthesized through a multi-step process and has been shown to exhibit promising results in various scientific studies.
Scientific Research Applications
Synthesis and Biological Activity Predictions
The study by Kharchenko, Detistov, and Orlov (2008) details the synthesis of novel bicyclic systems containing the 1,2,4-oxadiazole ring. This research highlights the potential biological activities of such compounds through predictive analysis (Kharchenko, Detistov, & Orlov, 2008).
Antioxidant Evaluation
Bondock, Adel, and Etman (2016) conducted a study on the synthesis of functionalized 1,3,4-oxadiazoles, evaluating their antioxidant activity. They discovered compounds with excellent antioxidant properties and protective effects against DNA damage (Bondock, Adel, & Etman, 2016).
COX-2 Inhibition and Anti-inflammatory Activity
Rathore et al. (2014) designed and synthesized benzimidazole compounds with oxadiazole, targeting selective COX-2 inhibition. The compounds displayed significant anti-inflammatory activities in vivo (Rathore et al., 2014).
Diversity-Oriented Synthesis of N-heterocycles
Gupta et al. (2014) developed a metal-free approach for the synthesis of diverse N-heterocycles, including 1,2,4-oxadiazoles. Their method enabled the efficient synthesis of drug lead molecules (Gupta et al., 2014).
Antibacterial and Cytotoxic Activity
Devarasetty et al. (2016) prepared novel benzamide derivatives linked to oxadiazoles, showing considerable antibacterial activity against specific bacterial strains and cytotoxicity against human tumor cell lines (Devarasetty et al., 2016).
Antitubercular Activity
Joshi et al. (2015) synthesized oxadiazole benzothioate derivatives and evaluated their antitubercular activities. The compounds demonstrated moderate to good activity against Mycobacterium tuberculosis (Joshi et al., 2015).
Corrosion Inhibition Properties
Ammal et al. (2018) explored the corrosion inhibition properties of 1,3,4-oxadiazole derivatives for mild steel. Their study highlighted the protective effect of these compounds in corrosive environments (Ammal, Prajila, & Joseph, 2018).
Insecticidal and Antibacterial Potential
Deohate and Palaspagar (2020) synthesized pyrimidine linked pyrazole heterocyclics with oxadiazoles, demonstrating their insecticidal and antibacterial potential against specific insects and microorganisms (Deohate & Palaspagar, 2020).
properties
IUPAC Name |
5-(1-benzylazetidin-3-yl)-3-pyrimidin-2-yl-1,2,4-oxadiazole;oxalic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N5O.C2H2O4/c1-2-5-12(6-3-1)9-21-10-13(11-21)16-19-15(20-22-16)14-17-7-4-8-18-14;3-1(4)2(5)6/h1-8,13H,9-11H2;(H,3,4)(H,5,6) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHBMBXYXKHKKCD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1CC2=CC=CC=C2)C3=NC(=NO3)C4=NC=CC=N4.C(=O)(C(=O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N5O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2-Methoxyethyl)[(3-methyl-2-thienyl)methyl]amine hydrochloride](/img/no-structure.png)
![2,3,5,6-tetramethyl-N-(pyrazolo[1,5-a]pyridin-5-yl)benzenesulfonamide](/img/structure/B2372834.png)

![N'-(2,5-difluorophenyl)-N-[2-(furan-2-yl)ethyl]oxamide](/img/structure/B2372837.png)



![2-[(Dimethylamino)methylidene]-5-(thiophen-2-yl)cyclohexane-1,3-dione](/img/structure/B2372845.png)

![7-Butyl-1,3-dimethyl-5-(pyridin-2-ylmethylsulfanyl)pyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2372847.png)

![Ethyl 4-(2-((6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetyl)piperazine-1-carboxylate](/img/structure/B2372853.png)
